molecular formula C11H14FNO2 B14841374 4-Cyclopropoxy-3-fluoro-5-isopropoxypyridine

4-Cyclopropoxy-3-fluoro-5-isopropoxypyridine

Cat. No.: B14841374
M. Wt: 211.23 g/mol
InChI Key: VLGAYWGFPDCDNO-UHFFFAOYSA-N
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Description

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-3-fluoro-5-isopropoxypyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of substituted pyridine derivatives.

Scientific Research Applications

4-Cyclopropoxy-3-fluoro-5-isopropoxypyridine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Researchers use the compound to study its interactions with biological molecules and its potential effects on biological systems.

    Medicine: While not used directly in medicine, the compound serves as a precursor or intermediate in the synthesis of potential therapeutic agents.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-3-fluoro-5-isopropoxypyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modify the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-3-fluoro-5-isopropoxypyridine is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research and development for creating new compounds with desired properties.

Properties

Molecular Formula

C11H14FNO2

Molecular Weight

211.23 g/mol

IUPAC Name

4-cyclopropyloxy-3-fluoro-5-propan-2-yloxypyridine

InChI

InChI=1S/C11H14FNO2/c1-7(2)14-10-6-13-5-9(12)11(10)15-8-3-4-8/h5-8H,3-4H2,1-2H3

InChI Key

VLGAYWGFPDCDNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CN=CC(=C1OC2CC2)F

Origin of Product

United States

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